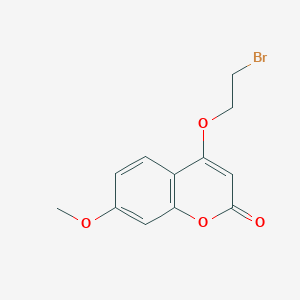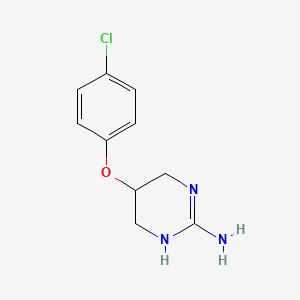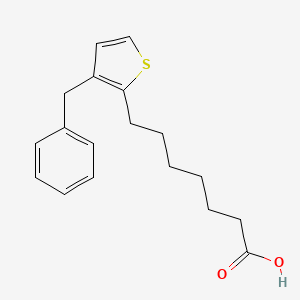
1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H17NO4 It is a derivative of cyclohexane, featuring a methoxyacetamido group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid can be synthesized through a multi-step process involving the introduction of the methoxyacetamido group and the carboxylic acid functionality onto the cyclohexane ring. One common method involves the reaction of cyclohexanone with methoxyacetic acid in the presence of a suitable catalyst to form the intermediate 1-(2-methoxyacetyl)cyclohexane. This intermediate is then subjected to amidation using ammonia or an amine to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may also participate in ionic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: A simpler derivative of cyclohexane with only a carboxylic acid group.
1-(2-Aminoacetamido)cyclohexane-1-carboxylic acid: Similar structure but with an amino group instead of a methoxy group.
1-(2-Hydroxyacetamido)cyclohexane-1-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid is unique due to the presence of the methoxyacetamido group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and reactivity compared to its analogs.
Properties
CAS No. |
652172-86-6 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-[(2-methoxyacetyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-15-7-8(12)11-10(9(13)14)5-3-2-4-6-10/h2-7H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
PHOTYAOCLJGTLL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1(CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)
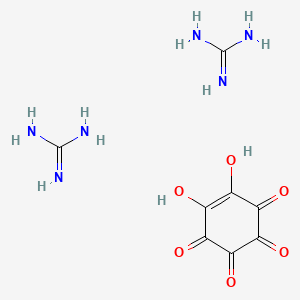
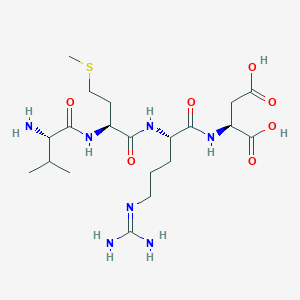
![2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12538108.png)
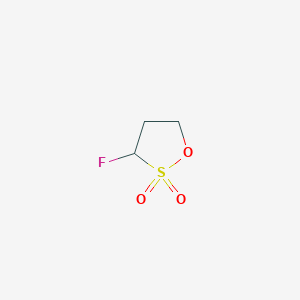
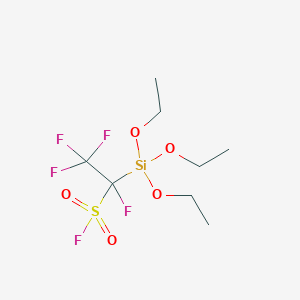

![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)
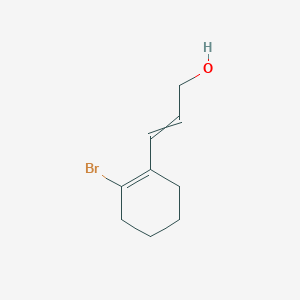
![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)
